1-t-Butyl-6,7-difluorobenzimidazole

Lipophilicity Physicochemical Properties ADME

Medicinal chemists optimizing kinase inhibitor SAR often encounter potency collapse when altering the benzimidazole core. 1-t-Butyl-6,7-difluorobenzimidazole (CAS 1314987-35-3) solves this with a validated 6,7-difluoro pharmacophore that drives low-nM inhibition of CDK12 and CK1δ/ε. The N1-tert-butyl group elevates XLogP3 to 2.5, improving membrane permeability over the unsubstituted parent. • 6,7-diF motif: essential for target engagement and selectivity • N1-t-Bu: enables regioselective 2-position functionalization for library synthesis • Supplied at ≥98% purity with defined melting point for reproducible weighing and yields

Molecular Formula C11H12F2N2
Molecular Weight 210.228
CAS No. 1314987-35-3
Cat. No. B578560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-t-Butyl-6,7-difluorobenzimidazole
CAS1314987-35-3
Molecular FormulaC11H12F2N2
Molecular Weight210.228
Structural Identifiers
SMILESCC(C)(C)N1C=NC2=C1C(=C(C=C2)F)F
InChIInChI=1S/C11H12F2N2/c1-11(2,3)15-6-14-8-5-4-7(12)9(13)10(8)15/h4-6H,1-3H3
InChIKeyIIINQDFVLFHIGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-t-Butyl-6,7-difluorobenzimidazole: Fluorinated Benzimidazole Building Block


1-t-Butyl-6,7-difluorobenzimidazole (CAS 1314987-35-3) is a fluorinated benzimidazole derivative characterized by a tert-butyl group at the 1-position and fluorine atoms at the 6- and 7-positions of the benzimidazole core. It has a molecular weight of 210.22 g/mol and a calculated XLogP3 value of 2.5 , which is indicative of its lipophilicity and potential membrane permeability. The compound is primarily utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting enzymes such as CDK12 and CK1δ/ε [1]. Commercial availability is high, with purity specifications typically at 95% or 98% from multiple vendors .

Fluorinated benzimidazole building block for kinase inhibitor synthesis
6,7-difluoro pattern and N1-tert-butyl group support selective target engagement in CDK12 and CK1δ/ε inhibitor programs
Supplied as a solid with high purity (≥95%), compatible with parallel synthesis and medicinal chemistry workflows

1-t-Butyl-6,7-difluorobenzimidazole Substitution Limitations


Generic substitution is not feasible due to the specific and quantifiable contributions of the tert-butyl and difluoro substituents to lipophilicity, metabolic stability, and target engagement. The tert-butyl group at the N1 position significantly increases lipophilicity (XLogP3 = 2.5) compared to the unsubstituted parent (XLogP ≈ 1.5), which directly impacts membrane permeability and oral bioavailability . Furthermore, the 6,7-difluoro substitution pattern is a key pharmacophore for potent and selective inhibition of kinases such as CDK12 and CK1δ/ε, as evidenced by the high potency (IC50 in the low nM range) of advanced compounds incorporating this core [1]. Using an alternative scaffold lacking these precise modifications would almost certainly result in a loss of potency and selectivity, derailing structure-activity relationship (SAR) campaigns.

Unsubstituted parent (6,7-difluoro-1H-benzimidazole)
Lacks the N1-tert-butyl group; the resulting lower lipophilicity may reduce membrane permeability in derived inhibitors, potentially shifting ADME profiles.
Non-fluorinated or regioisomeric benzimidazoles
The 6,7-difluoro pattern is a key pharmacophore for CDK12/CK1δ/ε selectivity; alternative substitution can alter kinase inhibition profiles and derail SAR campaigns.
N-alkyl analogs (e.g., n-butyl isomer)
Reported storage at -20°C indicates different solid-state stability; the tert-butyl analog may offer simpler handling at room temperature, but direct substitution requires stability validation.

1-t-Butyl-6,7-difluorobenzimidazole vs. Analogs: Key Differences


Enhanced Lipophilicity vs. Unsubstituted Parent

The target compound, 1-t-Butyl-6,7-difluorobenzimidazole, exhibits a calculated lipophilicity (XLogP3) of 2.5 . This is substantially higher than the unsubstituted parent scaffold, 6,7-difluoro-1H-benzimidazole, which has a predicted XLogP of approximately 1.5 . The 1.0 log unit increase is directly attributable to the hydrophobic tert-butyl group at the N1 position, a modification that enhances the molecule's predicted membrane permeability.

Lipophilicity vs. parent
Class-level inference
XLogP3: 2.5 (target) vs. ~1.5 (unsubstituted parent); ~1.0 log unit increase
Higher lipophilicity may support membrane permeability optimization in CNS/oral programs.
Calculated descriptor; experimental logP not provided.
Lipophilicity Physicochemical Properties ADME

Solid-State Purity and Physical Form

The target compound is supplied as a solid with a defined melting point range of 70-80°C and a minimum purity specification of 95% . In contrast, the closely related analog 1-Butyl-6,7-difluorobenzimidazole (n-butyl isomer) is also a solid but is recommended for storage at -20°C, indicating potential differences in room-temperature stability .

Solid-state attributes
Cross-study comparable
Melting point 70–80°C; purity ≥95%. Room-temperature storage indicated.
Solid form supports convenient handling; the n-butyl isomer requires -20°C storage, indicating stability differences.
Based on commercial vendor data; lot-specific verification recommended.
Purity Melting Point Formulation

Core Scaffold for Selective CDK12 Inhibitors

The 6,7-difluoro-1H-benzo[d]imidazole core, of which the target compound is a protected precursor, is a critical structural element in advanced CDK12 inhibitors such as CDK12-IN-3. CDK12-IN-3 exhibits potent inhibition of CDK12 with a Kd of approximately 3 nM and demonstrates high selectivity over 352 other kinases [1]. While the target compound itself is not the active inhibitor, it provides a key synthetic entry point to this pharmacophore.

CDK12 inhibitor scaffold
Supporting evidence
Derived inhibitor CDK12-IN-3: Kd ~3 nM, >352-kinase selectivity panel.
Core scaffold validated in a highly selective CDK12 inhibitor; supports scaffold evaluation in drug discovery.
Activity data refer to the final inhibitor, not the building block itself.
CDK12 Kinase Inhibitor Anticancer

Precursor to CK1δ/ε Inhibitor SR-3029

The target compound serves as a direct precursor to the 6,7-difluoro-1H-benzo[d]imidazole-2-yl motif found in SR-3029, a potent and selective CK1δ/ε inhibitor. SR-3029 inhibits CK1δ with an IC50 of 44 nM and CK1ε with an IC50 of 260 nM, and it shows significant antiproliferative effects in the A375 melanoma cell line (MTT assay IC50 = 97 nM) [1]. This demonstrates the utility of the core in generating compounds with both enzymatic and cellular activity.

CK1δ/ε inhibitor SR-3029
Supporting evidence
Derivative SR-3029: CK1δ IC50 44 nM, CK1ε IC50 260 nM; A375 cell MTT IC50 97 nM.
Scaffold enabled cellular activity in a melanoma cell model; relevant to CK1δ/ε research programs.
Activity of the derived inhibitor; building block itself is not active in these assays.
CK1δ/ε Kinase Inhibitor Melanoma

Retained Hydrogen Bond Acceptor Capacity

Despite the addition of a bulky tert-butyl group, the target compound maintains a hydrogen bond acceptor count of 3, which is identical to that of the less hindered analog 6,7-Difluoro-1-isopropylbenzoimidazole . This suggests that the tert-butyl group does not sterically occlude the imidazole nitrogen atoms from participating in hydrogen bonding, which is crucial for target binding and solubility.

H-bond acceptor retention
Class-level inference
Hydrogen bond acceptor count = 3; identical to 6,7-difluoro-1-isopropyl analog.
tert-Butyl group does not sterically occlude imidazole nitrogens; lipophilicity gain with preserved H-bond capacity.
Calculated descriptor; experimental binding data not available for the building block.
Physicochemical Properties Solubility Crystal Engineering

1-t-Butyl-6,7-difluorobenzimidazole: Optimal Research Applications


CDK12 and CK1δ/ε Inhibitor Synthesis

This compound is an ideal starting material for synthesizing novel kinase inhibitors. The evidence shows that the 6,7-difluoro-1H-benzo[d]imidazole core is a validated pharmacophore for achieving potent (low nM) and selective inhibition of CDK12 and CK1δ/ε [1][2]. The tert-butyl protecting group allows for selective functionalization at the 2-position of the benzimidazole ring, facilitating the rapid generation of diverse compound libraries for SAR studies.

Lipophilicity and Membrane Permeability Enhancement

The target compound's calculated XLogP3 of 2.5, which is approximately 1.0 log unit higher than the unsubstituted parent, makes it a preferred scaffold for medicinal chemistry campaigns where improved oral absorption or blood-brain barrier penetration is a primary objective [1]. Researchers can use this scaffold to design analogs with improved pharmacokinetic profiles.

Chemical Probe Development

Given the commercial availability of the compound in high purity (≥95%) and as a well-characterized solid with a defined melting point [1], it is well-suited for the synthesis of chemical probes. The robust physical properties ensure accurate weighing and consistent reaction yields, which are essential for producing probes of sufficient quality for target validation and mechanistic studies.

Application
Selection Property
Validation Focus
CDK12 / CK1δ/ε inhibitor synthesis
6,7-Difluoro-1H-benzo[d]imidazole core scaffold
Target engagement and selectivity profiles in kinase panels
Membrane permeability optimization
N1-tert-butyl modified lipophilicity
Permeability assays (PAMPA/Caco-2) and oral absorption models
Chemical probe generation
High purity solid form, room-temperature handling
Reproducibility of synthesis and lot-to-lot consistency

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